molecular formula C20H31N3O3S B4497857 1-(ETHANESULFONYL)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4497857
M. Wt: 393.5 g/mol
InChI Key: BARRGIWTNHKNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and an ethanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHANESULFONYL)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing and the use of automated reactors can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions: 1-(ETHANESULFONYL)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .

Scientific Research Applications

1-(ETHANESULFONYL)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

    Piperidine Derivatives: Compounds with the piperidine ring, such as piperidine-4-carboxamides.

Uniqueness: 1-(ETHANESULFONYL)-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-ethylsulfonyl-N-[1-(4-pyrrolidin-1-ylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-3-27(25,26)23-14-10-18(11-15-23)20(24)21-16(2)17-6-8-19(9-7-17)22-12-4-5-13-22/h6-9,16,18H,3-5,10-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARRGIWTNHKNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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